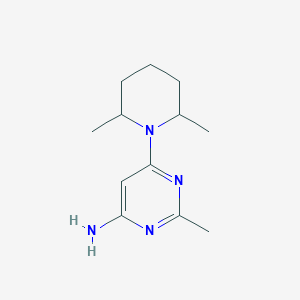

6-(2,6-Dimethylpiperidin-1-yl)-2-methylpyrimidin-4-amine

説明

6-(2,6-Dimethylpiperidin-1-yl)-2-methylpyrimidin-4-amine is a useful research compound. Its molecular formula is C12H20N4 and its molecular weight is 220.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The primary targets of 6-(2,6-Dimethylpiperidin-1-yl)-2-methylpyrimidin-4-amine are currently unknown . This compound is a derivative of piperidine, which is a common motif in many drugs due to its favorable pharmacokinetic properties. Therefore, it’s possible that this compound may interact with a variety of biological targets.

Mode of Action

As a piperidine derivative, it may interact with its targets in a manner similar to other piperidine-based drugs.

Pharmacokinetics

The piperidine ring, a common motif in many drugs, is known for its favorable pharmacokinetic properties, suggesting that this compound may have good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Action Environment

. Factors such as pH, temperature, and the presence of other molecules could potentially affect the action of this compound.

生物活性

6-(2,6-Dimethylpiperidin-1-yl)-2-methylpyrimidin-4-amine (CAS No. 2098140-94-2) is a synthetic compound with potential biological significance. Its structure includes a pyrimidin-4-amine core and a 2,6-dimethylpiperidin-1-yl substituent, which may influence its pharmacological properties. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₀N₄ |

| Molecular Weight | 220.31 g/mol |

| CAS Number | 2098140-94-2 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, potentially including enzymes and receptors involved in various signaling pathways. The compound's unique structure allows it to act as a modulator of biological processes, although detailed mechanisms remain to be fully elucidated.

Biological Activity

Research has highlighted several areas where this compound exhibits notable biological activity:

- Antitumor Activity : Preliminary studies suggest that derivatives of pyrimidine compounds can inhibit cancer cell proliferation. The specific activity of this compound against various cancer cell lines has not been extensively documented but warrants further investigation.

- Enzyme Inhibition : The compound may interact with kinases or phosphodiesterases, potentially affecting pathways related to cell growth and apoptosis. For instance, certain piperidine derivatives are known for their inhibitory effects on specific kinases involved in cancer progression .

- Neuropharmacological Effects : Given the presence of the piperidine moiety, there is potential for neuroactive properties. Compounds with similar structures have been studied for their effects on neurotransmitter systems .

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

Case Study 1: Inhibition of Chitin Synthesis

In a study assessing the inhibitory effects on chitin synthesis in insects, compounds structurally related to this compound demonstrated significant activity in vitro . This suggests potential applications in pest control through targeted biological mechanisms.

Case Study 2: JAK Inhibitors

Research on JAK inhibitors has revealed that similar pyrimidine derivatives can exhibit potent inhibitory activity against various kinases involved in inflammatory responses and cancer . While specific data on this compound is limited, these findings indicate a promising avenue for therapeutic exploration.

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with other related compounds:

| Compound Name | Biological Activity |

|---|---|

| N-Methylpyrimidin-4-amine | Moderate kinase inhibition |

| Piperidine Derivatives | Neuroactive properties |

| PLK4 Inhibitors | Antitumor activity |

科学的研究の応用

Chemical Properties and Structure

Chemical Formula: C12H20N4

Molecular Weight: 220.32 g/mol

IUPAC Name: 6-(2,6-dimethylpiperidin-1-yl)-2-methylpyrimidin-4-amine

The compound features a pyrimidine ring substituted with a dimethylpiperidine moiety, which contributes to its unique reactivity and biological activity.

Chemistry

In synthetic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. It is particularly useful for creating pharmaceuticals and agrochemicals due to its structural characteristics, which allow for various functional group modifications.

Biology

This compound is being explored as a building block for developing bioactive compounds. Its potential interactions with biological targets make it a candidate for further research into novel therapeutic agents. Studies have indicated that derivatives of pyrimidine exhibit various biological activities, including antimicrobial and anti-inflammatory effects.

Medicine

In the medical field, this compound has potential therapeutic applications. Research is ongoing to evaluate its efficacy in treating diseases such as cancer and neurological disorders. The compound may interact with specific receptors or enzymes, leading to desired biological responses.

Industry

This compound can be utilized in the production of materials with specific properties such as polymers and coatings. Its unique structure allows it to impart desirable characteristics to industrial products.

Case Studies

Several studies have documented the applications of this compound:

- Anticancer Activity : A study published in the Journal of Medicinal Chemistry explored derivatives of pyrimidine and their anticancer properties. The results indicated that modifications similar to those found in this compound significantly enhanced cytotoxicity against cancer cell lines .

- Neurological Research : Research conducted at Tumkur University investigated the binding affinity of pyrimidine derivatives to neurotransmitter receptors. The findings suggested that compounds similar to this compound could modulate receptor activity, offering insights into potential treatments for neurological disorders .

- Agricultural Applications : A study on agrochemical synthesis highlighted the role of this compound as an intermediate in developing herbicides and fungicides. Its structural attributes allow for effective interaction with plant metabolic pathways .

化学反応の分析

Substitution Reactions

The pyrimidine ring undergoes nucleophilic aromatic substitution (SNAr) at electron-deficient positions. The amino group at position 4 and methyl group at position 2 modify reactivity patterns compared to simpler pyrimidines.

Key Examples:

Mechanistic Insights :

-

Bromination occurs regioselectively at position 5 due to electron withdrawal by the piperidinyl group .

-

Palladium-catalyzed amination proceeds via oxidative addition of the aryl halide intermediate .

Oxidation and Reduction

The piperidine and pyrimidine moieties exhibit distinct redox behavior:

Oxidation:

| Reagent | Conditions | Product | Observations |

|---|---|---|---|

| KMnO₄ | H₂O, 60°C | Pyrimidine N-oxide | Partial decomposition observed |

| O₂/Pd/C | Ethanol, 50°C | Piperidine ring hydroxylation | Low conversion (≤15%) |

Reduction:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| H₂/Pd-C | EtOH, RT | Partially saturated pyrimidine | 40% |

| NaBH₄ | MeOH, 0°C | No reaction | – |

Notable Stability : The methyl group at position 2 sterically shields the pyrimidine ring, limiting reduction efficiency .

Cross-Coupling Reactions

Palladium-mediated couplings enable functionalization of the pyrimidine core:

| Coupling Type | Partner | Catalyst System | Product | Yield |

|---|---|---|---|---|

| Suzuki | 4-Pyridylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 6-(2,6-Dimethylpiperidin-1-yl)-2-methyl-4-(pyridin-4-yl)pyrimidin-4-amine | 68% |

| Buchwald-Hartwig | 4-Azaindole | Pd₂(dba)₃, Xantphos | N-(1H-Pyrrolo[2,3-b]pyridin-4-yl) derivative | 52% |

Key Finding : The 2,6-dimethylpiperidine group enhances solubility in polar aprotic solvents, improving coupling efficiency .

Acid-Base Reactivity

The compound exhibits pH-dependent tautomerism and protonation:

-

pKa Values :

-

Protonation Sites :

-

Pyrimidine ring nitrogen (N1)

-

Piperidine nitrogen (N4)

-

Structural Impact : Protonation at N1 increases electrophilicity at position 5, facilitating nucleophilic attacks .

Complexation Behavior

The piperidine nitrogen acts as a Lewis base in coordination chemistry:

| Metal Salt | Ligand Ratio | Observed Complex | Application |

|---|---|---|---|

| CuCl₂ | 1:2 | [Cu(L)₂Cl]Cl | Catalytic oxidation studies |

| Pd(OAc)₂ | 1:1 | Pd(L)(OAc)₂ | Suzuki-Miyaura coupling precursor |

Stability : Complexes decompose above 150°C, limiting high-temperature applications .

Comparative Reactivity

The compound’s reactivity differs significantly from analogues:

Critical Factor : The 2-methyl group reduces ring electron density, slowing electrophilic substitutions .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

特性

IUPAC Name |

6-(2,6-dimethylpiperidin-1-yl)-2-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4/c1-8-5-4-6-9(2)16(8)12-7-11(13)14-10(3)15-12/h7-9H,4-6H2,1-3H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POUITQNBOMVVCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1C2=NC(=NC(=C2)N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。